4-Chloro-7-methoxy-2-methylquinoline synthesis pathway
4-Chloro-7-methoxy-2-methylquinoline synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Chloro-7-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-methoxy-2-methylquinoline is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its quinoline core, substituted with a reactive chlorine atom at the 4-position, a methoxy group at the 7-position, and a methyl group at the 2-position, makes it a valuable building block in medicinal chemistry. Notably, this scaffold is a precursor for the synthesis of certain antimalarial drugs and other therapeutic agents.[1][2] This guide provides a comprehensive overview of the primary and alternative synthetic pathways to 4-Chloro-7-methoxy-2-methylquinoline, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for laboratory application.
Chapter 1: The Primary Synthetic Pathway: A Two-Step Approach
The most common and efficient route to 4-Chloro-7-methoxy-2-methylquinoline involves a two-step process. The first step establishes the core quinoline ring system with the desired substituents at the 2- and 7-positions, culminating in a 4-hydroxyquinoline intermediate. The subsequent step involves the chlorination of this intermediate to yield the final product.
Section 1.1: Synthesis of the 4-Hydroxyquinoline Intermediate via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and a malonic ester derivative.[3][4][5] This reaction proceeds through a condensation followed by a thermal cyclization. For the synthesis of 4-hydroxy-7-methoxy-2-methylquinoline, the logical starting materials are m-anisidine (3-methoxyaniline) and ethyl acetoacetate.
The choice of m-anisidine is crucial as the cyclization of the intermediate anilinomethylenemalonate derivative is directed by the electronic nature of the substituents on the aniline ring. The methoxy group at the meta position directs the cyclization to the para position, which is sterically less hindered and electronically favored, leading to the desired 7-methoxy substitution pattern on the quinoline ring.
Mechanism of the Gould-Jacobs Reaction:
The reaction mechanism begins with the nucleophilic attack of the amino group of m-anisidine on the carbonyl carbon of the β-ketoester, ethyl acetoacetate. This is followed by the elimination of a molecule of water to form an enamine intermediate. The subsequent key step is a thermal cyclization, which is an intramolecular electrophilic aromatic substitution. The enamine attacks the benzene ring, leading to the formation of the quinoline ring system. A final tautomerization yields the more stable 4-hydroxyquinoline form.[3][4]
Chlorination with POCl₃
Chapter 2: Alternative Synthetic Strategies
While the Gould-Jacobs route is the most direct and commonly employed method, other named reactions for quinoline synthesis are worth noting for their versatility and potential application in generating structural analogs.
-
Combes Quinoline Synthesis : This method involves the acid-catalyzed condensation of an aniline with a β-diketone. [6][7][8][9][10]For the target molecule, m-anisidine could be reacted with acetylacetone. The regioselectivity of the cyclization would be a key consideration.
-
Doebner-von Miller Reaction : This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst. [11][12][13][14]* Vilsmeier-Haack Reaction : This reaction can be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides. [15][16][17]While not a direct route to the target molecule, it highlights a powerful method for constructing substituted quinolines.
Chapter 3: Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.
Protocol 3.1: Synthesis of 4-Hydroxy-7-methoxy-2-methylquinoline
Materials:
-
m-Anisidine
-
Ethyl acetoacetate
-
Polyphosphoric acid or Dowtherm A (diphenyl ether/biphenyl mixture)
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture at 110-120 °C for 1 hour.
-
To the resulting intermediate, add a high-boiling solvent such as Dowtherm A or polyphosphoric acid.
-
Heat the mixture to 250 °C for 30 minutes.
-
Cool the reaction mixture and triturate with petroleum ether or hexane to precipitate the crude product.
-
Filter the solid and wash with the same solvent.
-
Recrystallize the crude product from hot ethanol to obtain pure 4-hydroxy-7-methoxy-2-methylquinoline.
Protocol 3.2: Synthesis of 4-Chloro-7-methoxy-2-methylquinoline
Materials:
-
4-Hydroxy-7-methoxy-2-methylquinoline
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-7-methoxy-2-methylquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-Chloro-7-methoxy-2-methylquinoline.
Experimental Workflow
Chapter 4: Data Summary and Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 4-Hydroxy-7-methoxy-2-methylquinoline | C₁₁H₁₁NO₂ | 189.21 | 60-75 |
| 4-Chloro-7-methoxy-2-methylquinoline | C₁₁H₁₀ClNO | 207.66 | 80-90 |
Note: Yields are highly dependent on reaction scale and purification methods.
Conclusion
The synthesis of 4-Chloro-7-methoxy-2-methylquinoline is most reliably achieved through a two-step sequence involving the Gould-Jacobs reaction to form the 4-hydroxyquinoline core, followed by chlorination with phosphorus oxychloride. This pathway offers good overall yields and utilizes readily available starting materials. Understanding the underlying mechanisms of these reactions is key to optimizing conditions and troubleshooting potential issues. The alternative synthetic routes, while not as direct for this specific target, provide a valuable toolbox for the synthesis of a broader range of substituted quinolines for drug discovery and development.
References
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
- Gould–Jacobs reaction - Wikiwand. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Doebner–Miller reaction - Wikipedia. (n.d.).
- Combes quinoline synthesis - Wikipedia. (n.d.).
- Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. (n.d.).
- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed. (n.d.).
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.).
- Gould–Jacobs reaction - Wikipedia. (n.d.).
- Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.).
- Doebner-Miller Reaction - SynArchive. (n.d.).
- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2025, January 15).
- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, August 25).
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Combes Quinoline Synthesis. (n.d.).
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (2021, December 26).
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies. (2016, December 2).
- synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed. (n.d.).
- 4-CHLORO-7-METHOXY-2-METHYLQUINOLINE CAS#: 75896-68-3 - ChemicalBook. (n.d.).
- 4-Chloro-7-methoxy-2-phenylquinoline: Synthesis, Properties, and Applications. (n.d.).
- Gould-Jacobs Reaction. (n.d.).
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).
- Synthesis of 4-Hydroxyquinolines. VII. 3-(Di-n-butylaminomethyl)-7-methoxy-2-methyl-4-quinolinol1 | Journal of the American Chemical Society. (n.d.).
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (n.d.).
- Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline - Benchchem. (n.d.).
- Synthesis of 4-Hydroxyquinolines. VI. Synthesis of 3-n-Heptyl-7-methoxy-2-methyl-4-quinolinol1 | Journal of the American Chemical Society. (n.d.).
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).
- 4-Chloro-7-methoxyquinoline synthesis - ChemicalBook. (n.d.).
- CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents. (n.d.).
- How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib? - Guidechem. (n.d.).
- Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... - ResearchGate. (n.d.).
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.).
- 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - ChemicalBook. (n.d.).
- (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.).
- (PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate. (n.d.).
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).
- BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PubMed Central. (n.d.).
Sources
- 1. 4-CHLORO-7-METHOXY-2-METHYLQUINOLINE CAS#: 75896-68-3 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. wikiwand.com [wikiwand.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. iipseries.org [iipseries.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 13. synarchive.com [synarchive.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemijournal.com [chemijournal.com]
- 17. chemijournal.com [chemijournal.com]
